molecular formula C16H13F3N4O5 B11492387 N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide

N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide

Cat. No.: B11492387
M. Wt: 398.29 g/mol
InChI Key: YYKDXDPLSANFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a unique combination of furan, pyrrolopyrimidine, and cyclopropanecarboxamide moieties

Preparation Methods

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan-2-ylmethyl intermediate, followed by the construction of the pyrrolopyrimidine core. The final step involves the introduction of the cyclopropanecarboxamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The pyrrolopyrimidine core can be reduced to yield different reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}CYCLOPROPANECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The furan and pyrrolopyrimidine moieties are known to interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclopropanecarboxamide group contributes to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar compounds include other furan and pyrrolopyrimidine derivatives. Compared to these compounds, N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}CYCLOPROPANECARBOXAMIDE is unique due to the presence of the trifluoromethyl and cyclopropanecarboxamide groups, which enhance its chemical stability and biological activity. Similar compounds include:

  • Furan-2-ylmethyl derivatives
  • Pyrrolopyrimidine derivatives
  • Trifluoromethyl-substituted compounds

This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C16H13F3N4O5

Molecular Weight

398.29 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H13F3N4O5/c17-16(18,19)15(22-11(24)7-3-4-7)9-10(20-13(15)26)23(14(27)21-12(9)25)6-8-2-1-5-28-8/h1-2,5,7H,3-4,6H2,(H,20,26)(H,22,24)(H,21,25,27)

InChI Key

YYKDXDPLSANFHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)CC4=CC=CO4)C(F)(F)F

Origin of Product

United States

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